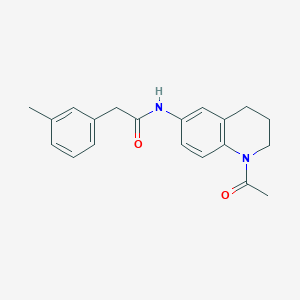

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-20(24)21-18-8-9-19-17(13-18)7-4-10-22(19)15(2)23/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEROVHNZFJRTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Amide formation: The final step involves the reaction of the acetylated tetrahydroquinoline with m-tolylacetic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide exhibit significant antioxidant properties. These compounds can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. By enhancing the expression of antioxidant genes, they help maintain cellular homeostasis and protect against oxidative damage.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models of neurodegenerative diseases. It appears to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Studies suggest that this mechanism could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of tetrahydroquinoline derivatives. In vitro studies have demonstrated that this compound exhibits antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms . This suggests potential applications in developing new antimicrobial agents.

Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows for the development of multifunctional drugs that can address complex diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. For instance, modifications to the tetrahydroquinoline core or substituents on the acetamide group can lead to compounds with improved efficacy and reduced side effects .

Agrochemicals

Given its biological activity, there is potential for using this compound in agrochemical formulations aimed at pest control or plant protection. Its antimicrobial properties could be harnessed to develop safer agricultural practices .

Material Science

Research into the incorporation of this compound into materials science is ongoing. Its properties may lend themselves to creating novel materials with antimicrobial surfaces or coatings that prevent microbial growth in various applications .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit enzymes involved in disease pathways.

Receptor binding: It may bind to specific receptors, modulating their activity.

Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.

Tetrahydroquinoline derivatives: Known for their diverse biological activities.

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and tetrahydroquinoline derivatives.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline : The initial step often includes the cyclization of appropriate precursors to form the tetrahydroquinoline core.

- Acetylation : The introduction of the acetyl group at the nitrogen position is achieved through acylation reactions.

- Formation of the Tolyl Group : The m-tolyl moiety is added via nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

- Case Study : In a study evaluating the cytotoxic effects of tetrahydroquinoline derivatives on A549 lung cancer cells, certain compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 1.5 |

| B | HCT116 | 2.3 |

| C | MCF-7 | 0.8 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Kinases : Some derivatives inhibit key signaling pathways involved in cancer progression by targeting kinases such as EGFR and AKT .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances anticancer activity.

- Positioning of Functional Groups : The spatial arrangement of substituents affects binding affinity to target proteins.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide?

The synthesis typically involves coupling the tetrahydroquinoline scaffold with the m-tolyl acetamide moiety. Key steps include:

- Using solvents like dimethylformamide (DMF) or toluene under reflux to enhance reaction efficiency and yield .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion .

- Purification through recrystallization or column chromatography to isolate the compound with high purity .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of the acetyl group, tetrahydroquinoline ring, and m-tolyl substituents .

- Infrared (IR) Spectroscopy : To identify functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What are the recommended strategies for purifying this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on the compound’s solubility profile .

Advanced Research Questions

Q. How does structural modification of the tetrahydroquinoline or m-tolyl groups affect bioactivity?

- Tetrahydroquinoline Modifications : Substituting the acetyl group with sulfonyl or benzyl moieties alters hydrogen-bonding capacity, impacting target binding .

- m-Tolyl Substituent Changes : Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents can modulate lipophilicity and receptor selectivity .

- Methodology : Compare IC₅₀ values in functional assays (e.g., β-arrestin recruitment) across derivatives to establish structure-activity relationships (SAR) .

Q. What experimental approaches are used to investigate the compound’s mechanism of action?

- Radioligand Binding Assays : Competitively inhibit labeled ligands (e.g., [³H]N-methylspiperone) to assess affinity for dopamine receptors .

- Computational Docking : Model interactions with targets like Schistosoma mansoni proteases or dopamine D4 receptors to predict binding modes .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment to evaluate signaling pathway modulation .

Q. How can contradictory bioactivity data between analogs be resolved?

- Comparative Analysis : Test analogs under standardized conditions (e.g., pH, temperature) to isolate structural effects .

- Meta-Analysis : Review data from structurally similar compounds (e.g., fluorophenoxy or chlorobenzamide derivatives) to identify trends in potency or selectivity .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

- In Silico Modeling : Use software like Schrödinger Suite to predict solubility, logP, and metabolic stability .

- ADME Profiling : Simulate intestinal absorption and blood-brain barrier penetration via tools like SwissADME .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility .

Tables for Key Data

Q. Table 1: Structural Analogs and Bioactivity Trends

| Analog Substituent | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Fluorophenoxy | 83.6 µM | SmCD1 Protease | |

| Chlorobenzamide | 102.5 µM | SmCD1 Protease | |

| Nitro-substituted m-tolyl | 45.2 µM | Dopamine D4 Receptor |

Q. Table 2: Recommended Analytical Methods

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time ≥ 95% |

| NMR (¹H/¹³C) | Structural confirmation | δ 2.1 ppm (acetyl CH₃) |

| IR Spectroscopy | Functional group identification | 1650 cm⁻¹ (amide C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.